molecular formula C9H14N2O2 B052534 Ethyl 3-n-propylpyrazole-5-carboxylate CAS No. 92945-27-2

Ethyl 3-n-propylpyrazole-5-carboxylate

Cat. No. B052534
CAS RN: 92945-27-2
M. Wt: 182.22 g/mol
InChI Key: SUALHSUMUQQLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl 3-n-propylpyrazole-5-carboxylate and related compounds involves several chemical reactions, including diazotization, coupling with β-naphthol, and cyclization with 3-amino-5-hydroxypyrazole. These processes result in the formation of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles among others, elucidating the compound's versatile reactivity and potential for further chemical transformations (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014).

Molecular Structure Analysis

The molecular structure of ethyl 3-n-propylpyrazole-5-carboxylate and similar compounds is characterized by its crystal structure, which often consists of planar sheets interconnected by intermolecular hydrogen bonding. This structural arrangement is crucial for understanding the compound's physical and chemical properties, as well as its reactivity patterns (Kennedy, Khalaf, Suckling, & Waigh, 2001).

Chemical Reactions and Properties

Ethyl 3-n-propylpyrazole-5-carboxylate undergoes various chemical reactions, including regioselective synthesis and cyclization processes. These reactions are influenced by factors such as solvent effects, which can significantly impact the regioselectivity and yield of the desired products. Such studies highlight the compound's utility in organic synthesis, providing pathways to N1-substituted pyrazoles and other derivatives (Zhao et al., 2022).

Scientific Research Applications

Synthesis and Industrial Applications

Ethyl 3-n-propylpyrazole-5-carboxylate is a compound that has been used in various synthetic pathways. For example, it has been utilized in the multistep synthesis of 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide, which is a process improved for simplicity and industrial suitability (Shu, 2001). This method was specifically developed to be more amenable for large-scale production, highlighting the industrial relevance of such compounds.

Chemical Modification and Derivative Formation

Ethyl 3-n-propylpyrazole-5-carboxylate and its derivatives have been a subject of interest in various chemical modification studies. For instance, the synthesis of ethyl 5-Amino-3-phenyl-lH-pyrazole-4-carboxylate involved diazotization and coupling with different reagents, leading to the formation of various pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles (Ghozlan et al., 2014). These kinds of studies are crucial for expanding the chemical diversity and potential applications of this compound.

Coordination with Transition Metal Ions

Research has also been conducted on the coordination of similar compounds with transition metal ions. Starting from compounds like ethyl-5(3)-methylpyrazole-3(5)-carboxylate, researchers have successfully coordinated these with transition metal ions, resulting in a variety of complexes characterized by spectroscopy and magnetic measurements (Seubert et al., 2011). Such studies open doors to potential applications in material science and catalysis.

Fluorination and Organic Synthesis

The fluorination of similar compounds, like ethyl 1-methylpyrazole-4-carboxylates, has been explored, yielding new fluorinated derivatives (Makino & Yoshioka, 1988). This process involves electrolytic anodic oxidation, demonstrating the compound's versatility in organic synthesis and the potential for creating novel fluorinated molecules.

Antiviral Activities

Ethyl 3-n-propylpyrazole-5-carboxylate derivatives have been investigated for their potential biological activities. For example, a series of ethyl 5-hydroxyindole-3-carboxylates, structurally related to ethyl 3-n-propylpyrazole-5-carboxylate, were synthesized and evaluated for their anti-hepatitis B virus (HBV) activities (Zhao et al., 2006). This indicates the potential of such compounds in medicinal chemistry and drug discovery.

properties

IUPAC Name

ethyl 5-propyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-5-7-6-8(11-10-7)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUALHSUMUQQLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428567
Record name Ethyl 3-n-propylpyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-n-propylpyrazole-5-carboxylate

CAS RN

92945-27-2
Record name Ethyl 3-n-propylpyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-propyl-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.